

An In-Depth Technical Guide to the Physicochemical Properties of Fmoc-Deg-OH

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Fmoc-Deg-OH**

Cat. No.: **B2661125**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fmoc-Deg-OH in Peptide Synthesis

N- α -(9-Fluorenylmethyloxycarbonyl)- α,α -diethylglycine (**Fmoc-Deg-OH**) is a non-proteinogenic amino acid that has garnered significant interest in the field of peptide chemistry. Its unique α,α -disubstituted nature introduces conformational constraints into peptide backbones, a desirable attribute for the design of peptidomimetics with enhanced biological activity and metabolic stability. The bulky diethyl substitution at the α -carbon sterically shields the adjacent peptide bonds from enzymatic degradation and influences the secondary structure of the resulting peptides. This guide provides a comprehensive overview of the core physicochemical properties of **Fmoc-Deg-OH**, offering both established data and field-proven methodologies for its characterization, thereby empowering researchers to confidently integrate this valuable building block into their drug discovery and development workflows.

Core Physicochemical Properties of Fmoc-Deg-OH

A foundational understanding of the physicochemical properties of **Fmoc-Deg-OH** is paramount for its effective handling, storage, and application in solid-phase peptide synthesis (SPPS). The following table summarizes the key known properties of this compound.

Property	Value	Source(s)
Synonyms	Fmoc-diethylglycine; Fmoc-3-aminopentane-3-carboxylic acid	[1]
Molecular Formula	C ₂₁ H ₂₃ NO ₄	[1] [2]
Molecular Weight	353.4 g/mol (or 353.5 g/mol)	[1] [2]
Appearance	White to off-white powder	[1]
Melting Point	134 - 136 °C	[1]
Purity	≥ 98% (typically by HPLC)	[1]
Storage Conditions	0 - 8 °C	[1]

Solubility Profile: A Critical Parameter in Peptide Synthesis

The solubility of Fmoc-amino acids in the solvents utilized for coupling reactions is a critical determinant of the success of solid-phase peptide synthesis. While one supplier notes its "favorable solubility characteristics"[\[1\]](#), quantitative data for **Fmoc-Deg-OH** in common SPPS solvents is not readily available. Poor solubility can lead to incomplete acylation of the growing peptide chain, resulting in deletion sequences and challenging purification profiles. Therefore, an empirical determination of its solubility in relevant solvents is a crucial preliminary step.

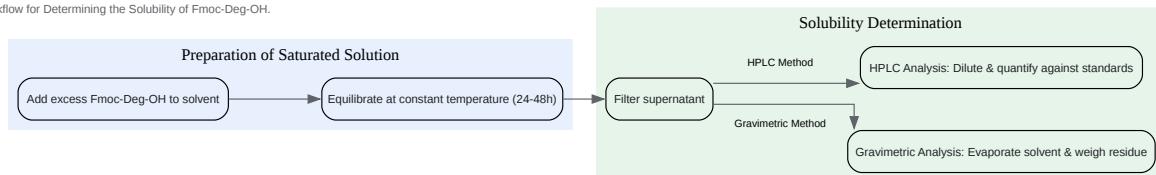
Generally, Fmoc-protected amino acids exhibit good solubility in polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP).

Experimental Protocol for Determining Solubility

This protocol provides a robust method for determining the solubility of **Fmoc-Deg-OH** in a solvent of interest.

Objective: To quantitatively determine the solubility of **Fmoc-Deg-OH** in a specific solvent at a given temperature.

Materials:


- **Fmoc-Deg-OH**
- Solvent of interest (e.g., DMF, DMSO, NMP)
- Analytical balance
- Vials with tight-fitting caps
- Constant temperature shaker/incubator
- Syringe filters (0.2 μ m)
- Volumetric flasks
- HPLC system with a UV detector

Methodology:

- Preparation of a Saturated Solution:
 - Add an excess amount of **Fmoc-Deg-OH** to a known volume of the solvent in a vial.
 - Seal the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
 - Equilibrate for a sufficient period (typically 24-48 hours) to ensure a saturated solution is achieved.
- Sample Collection and Preparation:
 - Allow the undissolved solid to settle.
 - Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.2 μ m syringe filter into a pre-weighed volumetric flask.
 - Record the exact volume of the filtered solution.

- Gravimetric Analysis:
 - Evaporate the solvent from the volumetric flask under reduced pressure.
 - Dry the flask containing the dissolved solid to a constant weight.
 - The mass of the dissolved **Fmoc-Deg-OH** is determined by the difference in the final and initial weights of the flask.
 - Calculate the solubility in mg/mL or g/L.
- HPLC-Based Quantification (Alternative Method):
 - Prepare a series of standard solutions of **Fmoc-Deg-OH** of known concentrations in the solvent of interest.
 - Generate a calibration curve by plotting the peak area (at a suitable wavelength, e.g., 265 nm) against the concentration.
 - Dilute a known volume of the filtered saturated solution and inject it into the HPLC system.
 - Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration in the saturated solution.

Workflow for Determining the Solubility of Fmoc-Deg-OH.

Start: Fmoc-Deg-OH Sample

RP-HPLC Workflow for Purity Analysis of Fmoc-Deg-OH.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. peptide.com [peptide.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Physicochemical Properties of Fmoc-Deg-OH]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2661125#what-are-the-physicochemical-properties-of-fmoc-deg-oh>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com